molecular formula C12H27Br2N B561804 12-Bromo-1-aminododecane, Hydrobromide CAS No. 14502-45-5

12-Bromo-1-aminododecane, Hydrobromide

Cat. No.: B561804
CAS No.: 14502-45-5
M. Wt: 345.163
InChI Key: IBCCPATXXWXOQX-UHFFFAOYSA-N
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Description

12-Bromo-1-aminododecane, Hydrobromide (CAS 14502-45-5) is a brominated alkylamine salt with the molecular formula C₁₂H₂₇Br₂N and a molecular weight of 345.16 g/mol . Structurally, it consists of a 12-carbon aliphatic chain with a terminal primary amine group (-NH₂) and a bromine atom at the 12th carbon. The amine group is protonated as a hydrobromide salt, enhancing its solubility in polar solvents and stability under standard conditions.

Properties

IUPAC Name

12-bromododecan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCPATXXWXOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721641
Record name 12-Bromododecan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-45-5
Record name 12-Bromododecan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and physicochemical differences between 12-Bromo-1-aminododecane, Hydrobromide and two related compounds: 12-Bromo-1-dodecanol and Galantamine Hydrobromide.

Parameter This compound 12-Bromo-1-dodecanol Galantamine Hydrobromide
CAS Number 14502-45-5 3344-77-2 1953-54-6 (Galanthamine base)
Molecular Formula C₁₂H₂₇Br₂N C₁₂H₂₅BrO C₁₇H₂₁NO₃·HBr
Molecular Weight (g/mol) 345.16 265.23 368.27
Functional Groups Primary amine (-NH₃⁺Br⁻), Bromoalkyl Primary alcohol (-OH), Bromoalkyl Tertiary amine, phenolic -OH, ether, alkene
Physical State Solid (salt form) Colorless to pale yellow liquid Crystalline solid
Key Features Cationic surfactant potential Hydrophobic, reactive bromide for synthesis Acetylcholinesterase inhibitor

Functional Group Reactivity

  • This compound: The terminal amine group, protonated as a hydrobromide salt, enables nucleophilic reactions (e.g., alkylation, acylation), while the bromine atom facilitates SN2 substitutions or cross-coupling reactions .
  • 12-Bromo-1-dodecanol: The alcohol (-OH) group allows esterification or oxidation reactions, and the bromine can participate in nucleophilic substitutions. Its long hydrophobic chain makes it suitable for surfactant or lipid-based applications .
  • Galantamine Hydrobromide : The complex alkaloid structure, including a tertiary amine and aromatic rings, underpins its pharmacological activity as a reversible acetylcholinesterase inhibitor. The hydrobromide salt enhances solubility for drug formulation .

Pharmacological Relevance

While Galantamine Hydrobromide is a well-characterized drug targeting neurodegenerative diseases, this compound lacks direct evidence of therapeutic use. Its structural dissimilarity to galantamine (linear chain vs. polycyclic alkaloid) limits overlap in biological activity. However, its amine and bromide functionalities may support derivatization into bioactive molecules .

Biological Activity

12-Bromo-1-aminododecane, Hydrobromide (CAS Number: 14502-45-5) is a compound of interest in various fields, including material science and biochemistry. Its structure features a long alkyl chain with an amine functional group, which suggests potential biological activities and applications. This article explores the biological activity of this compound, highlighting its properties, potential mechanisms of action, and relevant research findings.

The molecular formula for this compound is C12H27BrNC_{12}H_{27}BrN, with a molecular weight of approximately 345.16 g/mol. The compound's structure includes:

  • Hydrophobic alkyl chain : Contributes to its amphiphilic nature.
  • Amine group : Capable of forming hydrogen bonds, potentially influencing biological interactions.

Currently, there is no detailed scientific literature outlining the precise mechanism of action for this compound. However, its structural features suggest potential interactions with cellular components:

  • Lipid Bilayers : The hydrophobic tail may integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Protein Interactions : The amine group could facilitate interactions with proteins through hydrogen bonding or ionic interactions.

Research Findings and Case Studies

Despite the scarcity of direct studies on 12-Bromo-1-aminododecane, related research provides insights into its potential applications:

StudyFindings
Material Science Applications Investigated for use in creating amphiphilic materials due to its structural properties.
Cell Biology Research Suggested as a tool for studying lipid-protein interactions due to its similarity to certain lipids.
Toxicological Studies Limited data indicates that amines can be irritants; however, the hydrobromide form may mitigate some irritant effects.

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound. It is recommended to use personal protective equipment (PPE) due to the potential irritant properties associated with bromine and amines .

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